4-氟-6-甲基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

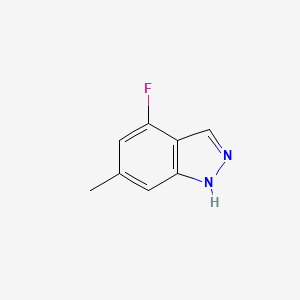

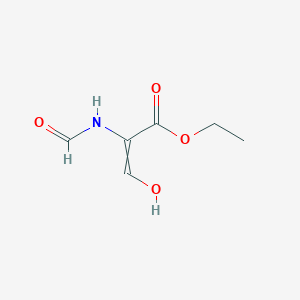

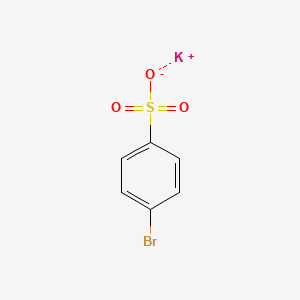

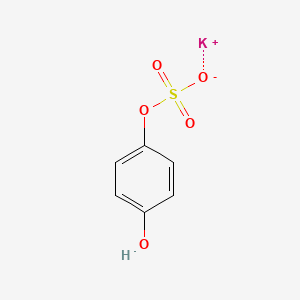

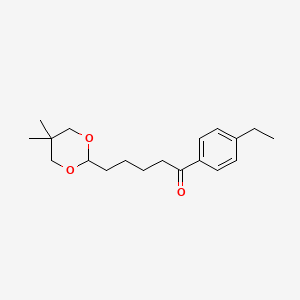

4-Fluoro-6-methyl-1H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound1. It has a bicyclic ring structure made up of a pyrazole ring and a benzene ring1. The molecular formula of 4-Fluoro-6-methyl-1H-indazole is C8H7FN22.

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds3. A copper-catalyzed reaction has been described for the synthesis of 1H-indazoles3.Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole1. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer1. The structure of 4-Fluoro-6-methyl-1H-indazole includes a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring4.

Chemical Reactions Analysis

The chemistry of indazoles is a very active field. The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied5. The mechanism of the formation of N1-CH2OH derivatives was determined5.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-6-methyl-1H-indazole are not explicitly mentioned in the search results. However, the molecular weight is reported to be 150.153 Da2.

科学研究应用

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

- Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : Several recently marketed drugs contain indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Application in Dye-Sensitized Solar Cells (DSSCs)

- Field : Renewable Energy

- Summary : Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .

- Methods : 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Application in Antitumor Activity

- Field : Oncology

- Summary : 4-Fluoro-1H-indazole has shown significant anti-proliferative activity against Hep-G2 .

- Results : The anti-proliferative activity had a general trend in the order of 3,5-difluoro substituent (5j) > 4-fluoro substituent (5e) > 3-fluoro substituent (5b) > 4-trifluoromethoxy substituent (5f), indicating the importance of the interposition fluorine substituent for antitumor activity .

Application in FGFR1 Inhibition

- Field : Biochemistry

- Summary : Indazole derivatives have been used as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which plays a crucial role in tumor growth .

- Results : One of the derivatives, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .

Application in Synthesis of Bioactive Natural Products

- Field : Organic Chemistry

- Summary : Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

- Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Application in Anti-Inflammatory Activity

- Field : Pharmacology

- Summary : Indazole derivatives have been found to possess anti-inflammatory activities .

Application in Antiarrhythmic Activity

- Field : Cardiology

- Summary : Indazole derivatives have been found to possess antiarrhythmic activities .

Application in Antifungal Activity

安全和危害

The specific safety and hazards information for 4-Fluoro-6-methyl-1H-indazole is not available in the search results. However, it is recommended that this compound be used for R&D purposes only and not for medicinal or household use6.

未来方向

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities1. Future research may focus on developing synthetic approaches to indazoles with better biological activities1.

属性

IUPAC Name |

4-fluoro-6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-methyl-1H-indazole | |

CAS RN |

885522-09-8 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

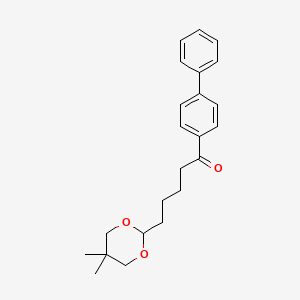

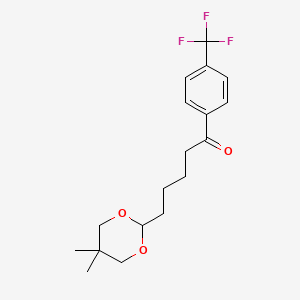

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

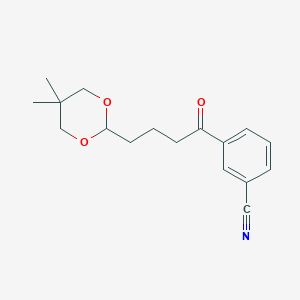

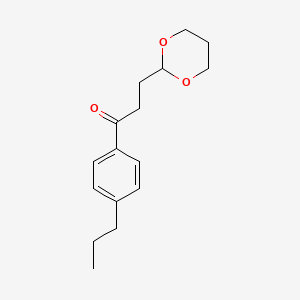

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)